molecular formula C21H20N2O4 B10993768 (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone

(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B10993768
M. Wt: 364.4 g/mol
InChI Key: DXTSPJLZFVDYCX-UHFFFAOYSA-N
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Description

(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, and a morpholine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

The morpholine ring is then attached to a phenyl group through nucleophilic substitution reactions. The final step involves coupling the quinoline derivative with the morpholine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The methanone group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (tetrahydrofuran).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methane.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit topoisomerase enzymes, while the morpholine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Morpholine derivatives: Such as morpholine itself and its N-substituted derivatives, which are used as solvents and intermediates in organic synthesis.

Uniqueness

(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is unique due to its combination of a quinoline core with a morpholine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

8-methoxy-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C21H20N2O4/c1-26-17-9-5-8-15-19(17)22-12-16(20(15)24)21(25)23-10-11-27-18(13-23)14-6-3-2-4-7-14/h2-9,12,18H,10-11,13H2,1H3,(H,22,24)

InChI Key

DXTSPJLZFVDYCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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